1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
This compound is a functionalized 1H-pyrrol-2(5H)-one derivative characterized by three key substituents:
- 4-(5-Methylfuran-2-carbonyl): A substituted furan ring with a methyl group at the 5-position, which may improve metabolic stability compared to unmethylated furans .
- 5-(4-Propoxyphenyl): A para-propoxyphenyl group contributing to lipophilicity and π-π stacking interactions in biological targets .
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyrrol-2-ones exhibit antiestrogenic, kinase inhibitory, or anticancer activities .
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-16-31-19-11-9-18(10-12-19)22-21(23(28)20-13-8-17(4)32-20)24(29)25(30)27(22)15-14-26(6-2)7-3/h8-13,22,29H,5-7,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSWDZMMSAHJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the diethylaminoethyl, hydroxy, methylfuran-2-carbonyl, and propoxyphenyl groups. Each step requires specific reagents and conditions, such as:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of the Diethylaminoethyl Group: This step may involve the alkylation of the pyrrole nitrogen with a diethylaminoethyl halide under basic conditions.
Addition of the Hydroxy Group: This can be introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Methylfuran-2-carbonyl Group: This step may involve acylation reactions using the corresponding acid chloride or anhydride.
Incorporation of the Propoxyphenyl Group: This can be achieved through etherification reactions, typically using a propoxyphenyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, alkoxides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may interact with neurotransmitter receptors, while the hydroxy and carbonyl groups can form hydrogen bonds with biological molecules. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Solubility
Heterocyclic Acyl Groups
Aromatic Substitutions
- 5-(4-Propoxyphenyl) : The para-propoxy group balances lipophilicity and steric effects, contrasting with the meta-substituted propoxyphenyl in .
- 3,4-Dimethoxyphenyl (): Polar methoxy groups may enhance hydrogen bonding but reduce membrane permeability .
Hypothetical Pharmacological Profile
Biological Activity
The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrole ring, hydroxy groups, and various substituents that may influence its biological activity. Its molecular formula is C₂₁H₃₁N₃O₃, with a molecular weight of approximately 367.49 g/mol. The presence of the diethylamino group suggests potential interactions with neurotransmitter systems.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Pharmacological Profiles
Antioxidant Activity : The compound has shown promising antioxidant properties in vitro, suggesting it may help mitigate oxidative stress-related damage in cells.
Neuroprotective Effects : Research indicates that the diethylamino group may enhance neuroprotective effects, possibly through modulation of neurotransmitter release or inhibition of neurotoxic pathways.
Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress markers | |
| Neuroprotective | Inhibits neuronal apoptosis | |
| Antimicrobial | Effective against E. coli and S. aureus |
Notable Research Findings
- Antioxidant Mechanism : A study demonstrated that the compound significantly reduced malondialdehyde levels in cell cultures exposed to oxidative stress, indicating its potential as a protective agent against cellular damage ( ).
- Neuroprotection : In animal models, administration of the compound resulted in reduced neuronal death following ischemic injury, suggesting it may be beneficial for conditions like stroke ( ).
- Antimicrobial Studies : Laboratory tests showed that the compound inhibited the growth of several bacterial strains at concentrations lower than those typically required for standard antibiotics ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
